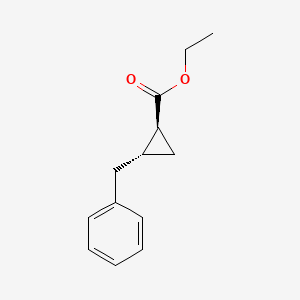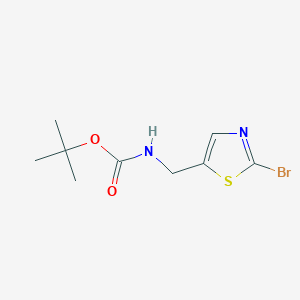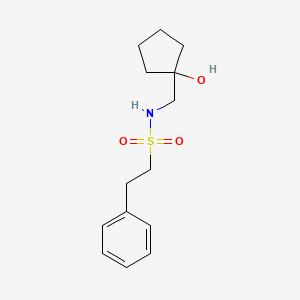![molecular formula C16H19NO3S2 B2769440 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide CAS No. 2415520-65-7](/img/structure/B2769440.png)
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide, also known as MTCPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of cell proliferation, and the induction of apoptosis. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune response.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide also has some limitations, including its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide, including the development of novel drugs based on its structure, the elucidation of its mechanism of action, and the investigation of its potential applications in various fields, including pharmacology and neuroscience. Further studies are also needed to determine the safety and efficacy of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide in humans.
Synthesis Methods
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is a complex chemical compound that requires a multi-step synthesis process. The synthesis of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1-thiophen-3-ylcyclopropylmethanamine in the presence of a base, followed by purification using column chromatography. The yield of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide obtained from this synthesis method is approximately 40%.
Scientific Research Applications
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is in the field of medicinal chemistry, where it has been used to develop novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has also been studied for its potential applications in pharmacology, where it has been shown to have potent anti-inflammatory and analgesic effects.
properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-3-4-14(20-2)15(9-12)22(18,19)17-11-16(6-7-16)13-5-8-21-10-13/h3-5,8-10,17H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVDJOWZCLWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)


![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)



![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)
